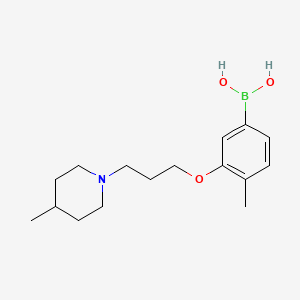
5-Fluoropyrimidin-4-carbonsäure
Übersicht
Beschreibung
5-Fluoropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H3FN2O2 and its molecular weight is 142.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoropyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Auswahl von Orotidin-5′-Phosphat-Decarboxylase-Mutanten
5-Fluoropyrimidin-4-carbonsäure, auch bekannt als 5-Fluororotsäure, ist nützlich bei der Auswahl von Orotidin-5′-Phosphat-Decarboxylase-Mutanten von Saccharomyces cerevisiae . Diese Anwendung ist besonders nützlich in der Hefe-Molekulargenetik .
Gegenauswahl-Reagenz in genetischen Studien
5-Fluororotsäure-Hydrat wurde als Gegenauswahl-Reagenz zur Screening von L. lactis (multi) Peptidase-Knockout-Mutanten verwendet. Dies ermöglicht es Forschern, die Funktion spezifischer Gene zu identifizieren und zu untersuchen.
Studium von C. albicans
Neben seiner Verwendung in L. lactis wurde 5-Fluororotsäure-Hydrat auch in Studien mit C. albicans eingesetzt. Dies erweitert seine Anwendung in genetischen Studien über verschiedene Organismen hinweg.
Synthese von 5-Fluororotidin-5′-Monophosphat (FOMP)
5-Fluororotsäure-Hydrat wurde bei der Synthese von 5-Fluororotidin-5′-Monophosphat (FOMP) verwendet. FOMP ist eine wichtige Verbindung in Studien zum Nukleotidstoffwechsel.
Inhibitor der rRNA-Synthese
5-Fluororotsäure ist ein selektiver Inhibitor der rRNA-Synthese in Säugetieren . Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung des Prozesses der Ribosomenbiogenese und -funktion.
Selektion von Ura- Zellen
5-FOA ist ein äußerst nützliches Reagenz für die Selektion von Ura- Zellen in einer Population von Ura+ Zellen . Diese Selektion ist effektiv bei Transformations- und Rekombinationsstudien, bei denen der Verlust von URA3+ gewünscht ist .
Wirkmechanismus
Target of Action
The primary target of 5-Fluoropyrimidine-4-carboxylic acid is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication .
Mode of Action
5-Fluoropyrimidine-4-carboxylic acid, also known as 5-fluorouracil, exerts its action by inhibiting thymidylate synthase . It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . This interruption of DNA synthesis leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
5-Fluoropyrimidine-4-carboxylic acid affects several biochemical pathways. It is converted to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) . These biochemical pathways are crucial for the synthesis of RNA and DNA, and their disruption leads to the inhibition of cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidine-4-carboxylic acid is characterized by marked interpatient variability in tumor response and patient tolerance . The drug is metabolized intracellularly and in the liver, and it is excreted by the kidneys . The bioavailability of 5-Fluoropyrimidine-4-carboxylic acid varies from 28 to 100%, and its elimination half-life is approximately 16 minutes .
Result of Action
The result of the action of 5-Fluoropyrimidine-4-carboxylic acid is the inhibition of DNA synthesis, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells, where the demand for nucleotides for DNA replication is high . Therefore, 5-Fluoropyrimidine-4-carboxylic acid is used as a chemotherapeutic agent in the treatment of various types of cancers .
Action Environment
The action, efficacy, and stability of 5-Fluoropyrimidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the drug . Additionally, the presence of other drugs can influence the metabolism and excretion of 5-Fluoropyrimidine-4-carboxylic acid, thereby affecting its efficacy and toxicity .
Biochemische Analyse
Biochemical Properties
5-Fluoropyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. This compound interacts with several enzymes, proteins, and other biomolecules, leading to significant biochemical effects. For instance, 5-Fluoropyrimidine-4-carboxylic acid is known to inhibit the activity of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making it an effective anticancer agent .
Cellular Effects
The effects of 5-Fluoropyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Fluoropyrimidine-4-carboxylic acid induces cytotoxicity by incorporating into RNA and DNA, leading to faulty transcription and replication processes. Additionally, it affects cell signaling pathways by inhibiting enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-Fluoropyrimidine-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of thymidylate synthase, which leads to a depletion of thymidine triphosphate (TTP) and subsequent DNA damage. The compound also binds to RNA and DNA, causing disruptions in nucleic acid structure and function. Furthermore, 5-Fluoropyrimidine-4-carboxylic acid inhibits RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoropyrimidine-4-carboxylic acid change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 5-Fluoropyrimidine-4-carboxylic acid can result in sustained DNA damage and alterations in cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of the compound during experiments .
Dosage Effects in Animal Models
The effects of 5-Fluoropyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, 5-Fluoropyrimidine-4-carboxylic acid can cause severe toxic effects, including cardiotoxicity, gastrointestinal disturbances, and myelosuppression. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to minimize toxicity while maximizing therapeutic efficacy .
Metabolic Pathways
5-Fluoropyrimidine-4-carboxylic acid is involved in several metabolic pathways, including its conversion to active metabolites that exert cytotoxic effects. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase (DPD), which converts it to dihydrofluorouracil (DHFU). This metabolite is further processed into α-fluoro-β-alanine (FBAL) and other catabolites, which contribute to its cytotoxicity. The metabolic pathways of 5-Fluoropyrimidine-4-carboxylic acid are crucial for understanding its pharmacokinetics and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 5-Fluoropyrimidine-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters and distributed to different cellular compartments. Its localization and accumulation within cells are influenced by factors such as cellular uptake mechanisms, binding to intracellular proteins, and interactions with nucleic acids. Understanding the transport and distribution of 5-Fluoropyrimidine-4-carboxylic acid is essential for optimizing its therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 5-Fluoropyrimidine-4-carboxylic acid plays a significant role in its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with DNA and RNA. Targeting signals and post-translational modifications may direct 5-Fluoropyrimidine-4-carboxylic acid to specific compartments or organelles, influencing its cytotoxic effects. The subcellular distribution of the compound is crucial for understanding its mechanism of action and optimizing its use in therapeutic applications .
Eigenschaften
IUPAC Name |
5-fluoropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAINBFPJHSRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)
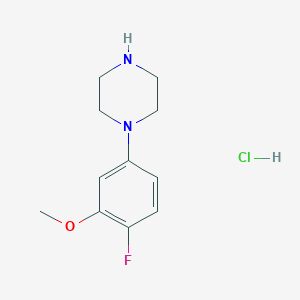
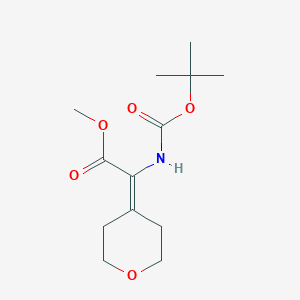
![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)

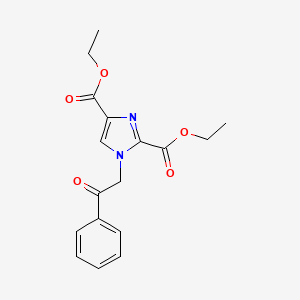
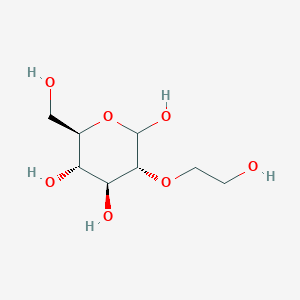
![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)

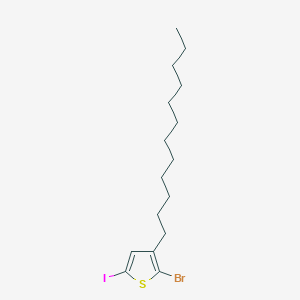
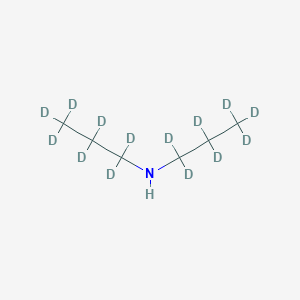
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)
